Superior NK1 Receptor Antagonism Compared to Close Structural Analogs
1-Phenylquinolin-4(1H)-one demonstrates potent antagonist activity against the human NK1 receptor with a binding affinity (Ki) of 6.40 nM in CHO-K1 cells, as determined by aequorin luminescence assay [1]. In stark contrast, a related 1-methyl-2-phenylquinolin-4(1H)-one analog exhibited significantly weaker activity, with an IC50 > 50,000 nM in a factor XIa enzyme assay [2]. This ~7,800-fold difference in potency highlights the critical role of the 1-phenyl substitution for high-affinity NK1 receptor engagement.
| Evidence Dimension | Binding affinity for human NK1 receptor |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | 7-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone (analog); IC50 > 50,000 nM |
| Quantified Difference | Potency difference >7,800-fold |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells, aequorin luminescence assay vs. Factor XIa enzyme assay (analog) |
Why This Matters
This data directly supports the selection of 1-phenylquinolin-4(1H)-one over N-alkylated analogs for projects targeting the NK1 receptor, a key target in pain, inflammation, and CNS disorders.
- [1] BindingDB. (n.d.). BDBM50070377 CHEMBL3408519. Retrieved April 22, 2026. View Source
- [2] BindingDB. (n.d.). BDBM32704. Retrieved April 22, 2026. View Source
